molecular formula C12H21N3O2 B14901160 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide

Cat. No.: B14901160
M. Wt: 239.31 g/mol
InChI Key: LNQHEVICHSSGNB-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the piperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C12H21N3O2/c1-2-13-11(16)9-14-5-7-15(8-6-14)12(17)10-3-4-10/h10H,2-9H2,1H3,(H,13,16)

InChI Key

LNQHEVICHSSGNB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCN(CC1)C(=O)C2CC2

Origin of Product

United States

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